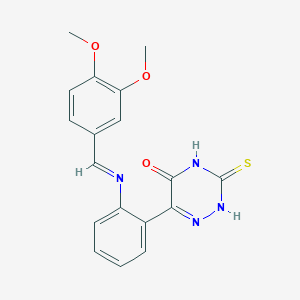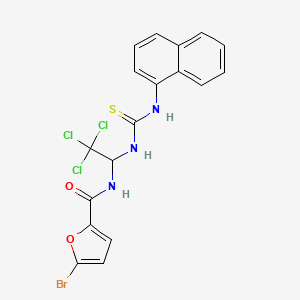
(5-Formyl-2-furyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formyl-2-furyl)methyl thiocyanate is an organic compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-furyl)methyl thiocyanate typically involves the reaction of 5-formyl-2-furylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-2-furyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Formyl-2-furancarboxylic acid.
Reduction: (5-Hydroxymethyl-2-furyl)methyl thiocyanate.
Substitution: (5-Formyl-2-furyl)methyl amine or (5-Formyl-2-furyl)methyl alcohol.
Scientific Research Applications
(5-Formyl-2-furyl)methyl thiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Formyl-2-furyl)methyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the formyl group can undergo oxidation-reduction reactions, influencing cellular redox states and potentially leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes and contribute to the compound’s antimicrobial and antifungal activities .
Comparison with Similar Compounds
(5-Formyl-2-furyl)methyl thiocyanate can be compared with other furan derivatives and thiocyanate-containing compounds:
(5-Nitro-2-furyl)methyl thiocyanate: This compound has a nitro group instead of a formyl group, which can significantly alter its reactivity and biological activity.
(5-Methyl-2-furyl)methyl thiocyanate:
(5-Formyl-2-furyl)methyl chloride: This compound lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H5NO2S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(5-formylfuran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-5-11-4-7-2-1-6(3-9)10-7/h1-3H,4H2 |
InChI Key |
GXGOZIQNMHVWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11981121.png)

![4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11981133.png)

![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
![4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11981142.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981145.png)
![N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide](/img/structure/B11981150.png)
![4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B11981152.png)
![3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11981165.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B11981179.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981181.png)
